Superior Retinal Ganglion Cell Survival: Z-DQMD-FMK Versus Z-DEVD-fmk and VEID-fmk in NMDA-Induced Excitotoxicity
In a standardized NMDA-induced retinal ganglion cell (RGC) explant excitotoxicity model assessed at 2 days post-treatment, Z-DQMD-FMK (DQMD-fmk) conferred substantially greater neuroprotection than the comparator caspase-3 inhibitor Z-DEVD-fmk. Quantitative analysis revealed that Z-DQMD-FMK treatment resulted in 41.6% RGC survival compared to only 26% survival with Z-DEVD-fmk under identical experimental conditions [1]. This represents a 1.6-fold improvement in neuronal preservation. Furthermore, Z-DQMD-FMK matched the efficacy of the caspase-6 selective inhibitor VEID-fmk (41.6% survival), indicating that caspase-3 inhibition via Z-DQMD-FMK provides neuroprotection equivalent to direct caspase-6 blockade in this model [1].
| Evidence Dimension | Retinal ganglion cell survival |
|---|---|
| Target Compound Data | 41.6% RGC survival |
| Comparator Or Baseline | Z-DEVD-fmk: 26% RGC survival; VEID-fmk: 41.6% RGC survival; Untreated control: 18% survival |
| Quantified Difference | Z-DQMD-FMK: 41.6% vs Z-DEVD-fmk: 26% (absolute difference: +15.6%; relative improvement: 1.6-fold) |
| Conditions | NMDA-induced RGC explant excitotoxicity model; 2 days post-treatment |
Why This Matters
This head-to-head comparison demonstrates that Z-DQMD-FMK provides quantifiably superior neuroprotection compared to the widely used caspase-3 inhibitor Z-DEVD-fmk, making it the preferred selection for investigators requiring maximal RGC preservation in excitotoxicity studies.
- [1] Thomas CN, et al. Caspase-3 and caspase-6 in retinal ganglion cell death. Cell Death Discov. 2017;3:17032. Table 1. View Source
